(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c1-12-4-2-6-14-10-15(19(20)22-18(12)14)8-9-17(23)13-5-3-7-16(21)11-13/h2-11H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRYJXHKXURRCK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(3-fluorophenyl)prop-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its diverse biological properties. The presence of a chloro substituent and a fluorophenyl group enhances its pharmacological profile. The structural formula is represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of specific enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .
- Antimicrobial Properties : Some studies have shown that quinoline derivatives possess antimicrobial properties, making them potential candidates for treating infections .
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | CYP450 inhibition | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the biological effects of quinoline derivatives:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related quinoline compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Enzyme Inhibition Research : Research highlighted the inhibitory effects on CYP17 enzyme by similar compounds, which are critical for androgen synthesis in prostate cancer treatment. This suggests that this compound may have therapeutic applications in hormone-dependent cancers .
- Antimicrobial Efficacy : A comparative study indicated that quinoline derivatives showed promising activity against various bacterial strains, supporting their development as antimicrobial agents .
Comparison with Similar Compounds
Structural Comparisons
Substituent Effects on Molecular Geometry
- Quinoline Derivatives: (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one ():
- Dihedral angle between quinolinyl residues: 83.72° .
- The steric bulk of the 2,4-dimethylquinoline group increases non-planarity compared to the 3-fluorophenyl group in the target compound. (2E)-3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ():
Fluorophenyl Variants:
- (E)-1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one (): Dihedral angle between aromatic rings: 7.14°–56.26°, influenced by hydroxyl and fluoro substituents .
Physicochemical Properties
Elemental Composition and Spectroscopy:
- Target Compound: Theoretical formula: C₂₀H₁₄ClFNO. Expected elemental analysis: ~71% C, ~4% H, ~4% N (based on analogs in ).
- (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(3-fluorophenyl)prop-2-en-1-one (): Elemental analysis: 71.56% C, 4.00% H, 6.95% N . The addition of a 7-chloroquinoline amino group increases nitrogen content compared to the target compound.
Spectroscopic Data:
- 13C NMR: Target compound’s quinoline carbons: δ ~115–161 ppm (similar to ). Fluorophenyl carbons: δ ~115–152 ppm .
- HRMS: Expected [M+1]⁺ for target compound: ~362.08 (calculated from C₂₀H₁₄ClFNO).
Antimicrobial Activity:
- Quinoline-8-yloxy Chalcones (): Docking scores: 7.3–7.4 kcal/mol against viral targets, suggesting strong binding affinity . The target compound’s 2-chloro-8-methylquinoline group may enhance lipophilicity and membrane permeability.
- 4-Fluorophenyl Chalcones ():
Anticancer Potential:
- (E)-3-(1H-indol-3-yl)-1-(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one (): IC₅₀: 1.2–3.8 µM against breast cancer cells . The target compound’s chloro and methyl groups on quinoline may enhance DNA intercalation or kinase inhibition.
Crystallographic Analysis:
- Software : SHELX suite for refinement ; WinGX/ORTEP for visualization .
- Planarity : Confirmed via torsional angles (e.g., C1–C2–C3–C4 = 0.2° in ) .
Tables
Table 1: Structural and Elemental Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
